molecular formula C17H14O4 B2622506 3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 685556-08-5

3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2622506
CAS No.: 685556-08-5
M. Wt: 282.295
InChI Key: XLUSTJQFGDFCOX-UHFFFAOYSA-N
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Description

3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 7-hydroxy group and a 2-ethylphenoxy moiety at position 3. Its molecular formula is C₁₉H₁₈O₄, with an average molecular weight of 310.35 g/mol and a monoisotopic mass of 310.120509 Da . The compound’s structure combines lipophilic (2-ethylphenoxy) and hydrophilic (7-hydroxy) groups, which may influence its solubility, bioavailability, and biological interactions.

Properties

IUPAC Name

3-(2-ethylphenoxy)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-11-5-3-4-6-14(11)21-16-10-20-15-9-12(18)7-8-13(15)17(16)19/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUSTJQFGDFCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 2-ethylphenol with 7-hydroxy-4H-chromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a vital building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, leading to the formation of derivatives with tailored properties for specific applications.

Synthetic Routes
The synthesis typically involves reacting 2-ethylphenol with 7-hydroxy-4H-chromen-4-one in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.

Biological Activities

Antioxidant and Anti-inflammatory Properties
Research indicates that 3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one possesses significant antioxidant properties. It may inhibit enzymes involved in oxidative stress, potentially offering therapeutic benefits for conditions related to oxidative damage.

Potential Therapeutic Applications
The compound is under investigation for its potential therapeutic effects against various diseases. Studies have highlighted its ability to modulate biological pathways, making it a candidate for drug development targeting oxidative stress-related conditions or inflammation.

Industrial Applications

Material Development
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into formulations that require specific functional properties.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis128

This data demonstrates the compound's potential as an antimicrobial agent, warranting further exploration in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects.

Comparison with Similar Compounds

Structural Analogues at Position 3

Substituent Effects on Physicochemical Properties

The substituent at position 3 significantly alters melting points, solubility, and molecular interactions:

3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one (3d) :

  • Melting point: 286–288°C
  • The methoxy group increases steric bulk and electron density, likely contributing to higher crystallinity and thermal stability .

3-(2,4-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC) :

  • Molecular weight: 307.15 g/mol
  • Chlorine atoms enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

Bioactivity Comparisons
  • DCHC : Activates SIRT1 , a protein implicated in anti-inflammatory and anti-aging pathways, making it a candidate for neurodegenerative disease research .
  • 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one : Exhibits vasodilatory effects in mesenteric arteries, suggesting cardiovascular applications .

Derivatives with Additional Functional Groups

Styryl-Substituted Chromones :

  • Example: (E)-3-(4-hydroxystyryl)-7-methoxy-4H-chromen-4-one (C6)
  • The extended π-conjugation of the styryl group may enhance UV absorption and radical scavenging activity, relevant to antioxidant applications .

Data Table: Key Comparative Properties

Compound Name Substituent at Position 3 Melting Point (°C) Molecular Weight (g/mol) Notable Bioactivity Reference
3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one 2-ethylphenoxy Not reported 310.35 Unknown (structural analog data)
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one (3c) 4-fluorophenyl 233–235 270.24 Pharmaceutical potential
3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one (3d) 4-methoxyphenyl 286–288 282.27 Drug development
DCHC 2,4-dichlorophenyl Not reported 307.15 SIRT1 activation
8-Aminomethyl derivative (5a) 4-methoxyphenyl + aminomethyl 174–176 326.1 Antineoplastic

Biological Activity

3-(2-ethylphenoxy)-7-hydroxy-4H-chromen-4-one, a member of the chromone derivative family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16O4C_{17}H_{16}O_{4}, with a molecular weight of approximately 284.31 g/mol. The structure features a chromenone backbone with a hydroxyl group at the 7-position and an ethylphenoxy substituent at the 3-position, contributing to its unique chemical properties and biological activities.

Property Details
Molecular FormulaC17H16O4C_{17}H_{16}O_{4}
Molecular Weight284.31 g/mol
Structural FeaturesHydroxyl group at C7; Ethylphenoxy at C3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at the 7-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chromone core can modulate multiple cellular pathways, influencing cellular responses and exhibiting antioxidant properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, hybrid molecules combining chromone structures with other pharmacophores have demonstrated promising results against Ehrlich Ascites Carcinoma (EAC) cells, indicating that such compounds can induce apoptosis and enhance antioxidant activity .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Antimicrobial efficacy has also been observed in related chromone derivatives. Research indicates that this compound may exhibit inhibitory effects against a range of pathogenic microorganisms, making it a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving EAC-bearing mice demonstrated that treatment with compounds related to this compound resulted in a significant reduction in tumor cell viability by up to 100%. The study also reported favorable histopathological outcomes and no adverse effects on liver or kidney functions .
  • Oxidative Stress Reduction : In another investigation, the compound was shown to enhance total antioxidant capacity in liver tissues while reducing markers of oxidative damage, underscoring its potential as a protective agent against oxidative stress .
  • Antimicrobial Effects : A comparative study analyzed various chromone derivatives for their antimicrobial properties, revealing that certain modifications, including the ethylphenoxy group, significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What stability studies are required for long-term storage of this compound?

  • Protocol :
  • Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (98% purity threshold) .
  • Light sensitivity : Store in amber vials under N₂ atmosphere to prevent photo-oxidation .
  • Degradation products : Identify via LC-MS (e.g., demethylation at 7-OH or ring-opening) .

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